molecular formula C11H15NO3 B14391044 N-[(4-Methoxy-3-methylphenyl)methyl]glycine CAS No. 88720-21-2

N-[(4-Methoxy-3-methylphenyl)methyl]glycine

Cat. No.: B14391044
CAS No.: 88720-21-2
M. Wt: 209.24 g/mol
InChI Key: WPQWCSKXBNDIGS-UHFFFAOYSA-N
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Description

N-[(4-Methoxy-3-methylphenyl)methyl]glycine is an organic compound with a molecular structure that includes a glycine moiety attached to a substituted benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Methoxy-3-methylphenyl)methyl]glycine typically involves the reaction of 4-methoxy-3-methylbenzyl chloride with glycine under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Methoxy-3-methylphenyl)methyl]glycine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can react with the benzyl chloride derivative.

Major Products Formed

    Oxidation: Formation of 4-methoxy-3-methylbenzoic acid.

    Reduction: Formation of 4-methoxy-3-methylbenzylamine.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N-[(4-Methoxy-3-methylphenyl)methyl]glycine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[(4-Methoxy-3-methylphenyl)methyl]glycine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-3-methylbenzaldehyde: A precursor in the synthesis of N-[(4-Methoxy-3-methylphenyl)methyl]glycine.

    3-Methylphenethylamine: Shares a similar benzyl structure but with different functional groups.

Uniqueness

This compound is unique due to its combination of a glycine moiety with a substituted benzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

88720-21-2

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2-[(4-methoxy-3-methylphenyl)methylamino]acetic acid

InChI

InChI=1S/C11H15NO3/c1-8-5-9(3-4-10(8)15-2)6-12-7-11(13)14/h3-5,12H,6-7H2,1-2H3,(H,13,14)

InChI Key

WPQWCSKXBNDIGS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CNCC(=O)O)OC

Origin of Product

United States

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